

The Antibacterial Spectrum of Compound 8c: A Technical Overview

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Compound of Interest

Compound Name: Antibacterial agent 182

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This technical guide provides an in-depth analysis of the antibacterial spectrum of various compounds designated as "8c" in the scientific literature. It is critical to note that "compound 8c" is not a universal identifier for a single molecule, but rather a placeholder used in different research contexts to denote distinct chemical entities. This document collates and presents data from several key studies, offering a comparative overview of their antibacterial activities and the methodologies employed in their evaluation.

I. Quantitative Antibacterial Activity

The antibacterial efficacy of different "compound 8c" variants is summarized below. The data is presented in separate tables corresponding to the specific research articles in which they were described, highlighting the diverse antibacterial profiles of these structurally distinct molecules.

Study 1: A Quinolone Derivative

In a study by Beteck et al., compound 8c, a quinolone derivative, was evaluated against ESKAPE pathogens. It demonstrated moderate to weak, narrow-spectrum activity.^[1]

Table 1: MIC Values of Quinolone Compound 8c^[1]

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus (MRSA)	16
Acinetobacter baumannii	32

Study 2: An Oxazolidinone Antibacterial

A novel oxazolidinone, designated 8c, with a benzoxazinone C-ring substructure, exhibited potent activity against a panel of Gram-positive and Gram-negative bacteria, in many cases superior to the clinically used antibiotic linezolid.[\[2\]](#)

Table 2: MIC Values of Oxazolidinone Compound 8c[\[2\]](#)

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus ATCC 6538P	< 1
Staphylococcus aureus ATCC 33591	< 1
Staphylococcus aureus ATCC 29213	< 1
MRSA 1201984	< 1
Staphylococcus aureus (linezolid-resistant)	< 1
Enterococcus faecalis ATCC 29212	< 1
Enterococcus faecium 19434	< 1
Streptococcus pneumoniae 55143	< 1
Streptococcus pyogenes ATCC 19615	< 1
Staphylococcus epidermidis ATCC 14990	< 1
Haemophilus influenzae ATCC 49247	< 1

Study 3: A 1-Aminoalkylphosphonate Diaryl Ester

This study investigated a series of 1-aminoalkylphosphonate diaryl esters, where compound 8c displayed potent antibacterial activity, particularly against Gram-negative bacteria, even

surpassing the efficacy of gentamicin in some cases.[3][4]

Table 3: IC₅₀ Values of 1-Aminoalkylphosphonate Diaryl Ester Compound 8c[3][4]

Bacterial Strain	IC ₅₀ (μM)
Serratia marcescens PCM 549	< 0.01
Escherichia coli PCM 2561	60.9
Staphylococcus aureus PCM 2602	> 150
Finegoldia magna PCM 2822	> 150

Study 4: A Phthalazinedione-Based Derivative

In a study focused on phthalazinedione-based derivatives, compound 8c showed potent antibacterial activity against both Staphylococcus aureus and Escherichia coli.[5]

Table 4: Zone of Inhibition for Phthalazinedione Compound 8c[5]

Bacterial Strain	Zone of Inhibition (mm)
Staphylococcus aureus	12
Escherichia coli	11

Study 5: A Tetrazole Derivative

A synthesized tetrazole derivative, 8c, demonstrated notable antibacterial efficacy against Staphylococcus aureus and Streptococcus faecalis.[6]

Table 5: MIC Values of Tetrazole Compound 8c[6]

Bacterial Strain	MIC (μM)
Streptococcus faecalis	31.06

II. Experimental Protocols

The methodologies employed to determine the antibacterial activity of the various "compound 8c" molecules are detailed below.

Broth Microdilution Method

This method was utilized for the quinolone derivative (Study 1) and is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^[1]

- **Preparation of Bacterial Inoculum:** Bacterial strains are cultured in an appropriate broth medium to a specified density, typically corresponding to a 0.5 McFarland standard.
- **Serial Dilution of Compound:** The test compound is serially diluted in a 96-well microtiter plate containing broth.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The microtiter plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
- **Determination of MIC:** The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Cup Plate Method

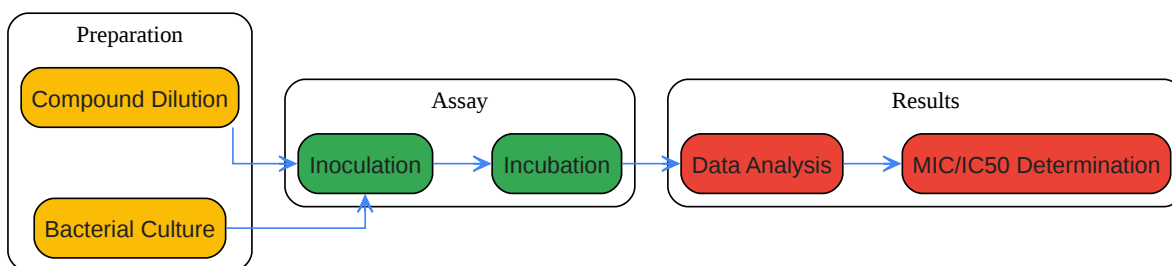
This method, used for the phthalazinedione-based derivative (Study 4), is a qualitative or semi-quantitative assay for antibacterial activity.^{[5][7]}

- **Preparation of Agar Plates:** A suitable agar medium is poured into Petri dishes and allowed to solidify.
- **Inoculation:** The surface of the agar is uniformly inoculated with a standardized bacterial suspension.
- **Creation of Wells:** Wells or "cups" are created in the agar using a sterile borer.

- Application of Compound: A defined volume of the test compound solution is added to each well.
- Incubation: The plates are incubated under appropriate conditions.
- Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.

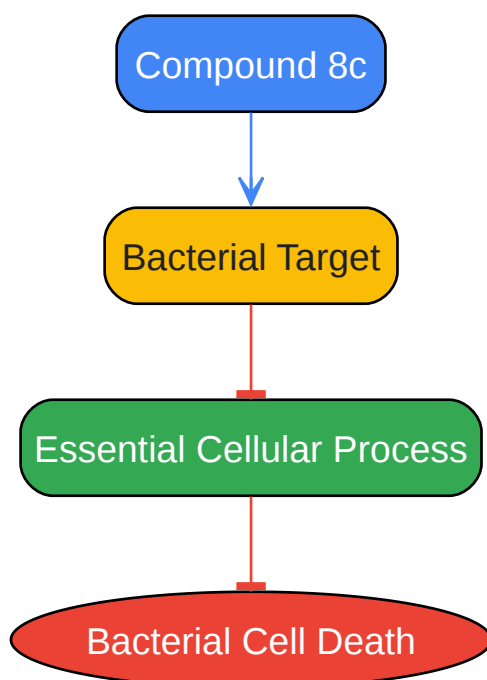
III. Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for antibacterial susceptibility testing and a simplified representation of a potential mechanism of action.



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Caption: A generalized experimental workflow for determining the antibacterial activity of a compound.



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